Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate (ECMP) is a synthetic compound with various applications in the field of scientific research. ECMP is a member of the imidazopyridine family, which is a group of compounds with a nitrogen-containing heterocyclic ring system. ECMP is a versatile compound that can be used as a reagent in organic synthesis, a tool for studying the mechanism of action of various biological systems, and a potential therapeutic agent for treating a variety of diseases.
Scientific Research Applications
Synthesis and Pharmacological Activity
- Research on Heterocyclic Compounds : Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and related structures, showing potential in antiinflammatory, analgesic, and antipyretic activities (Abignente et al., 1982); (Abignente et al., 1984).
Chemical Synthesis and Reactions
- Studies on Ketene and Its Derivatives : This compound plays a role in various chemical reactions, including the synthesis of ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate (Katagiri et al., 1983).
- Synthesis of Novel Compounds : It has been utilized in creating new compounds like pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related structures (Bakhite et al., 2005).
- Nitration of Imidazo[1,2-a]pyridines : The compound has been studied for its reactivity and utility in nitration reactions, providing insights into the chemical behavior of similar structures (Teulade et al., 1982).
Antiviral Activity
- Anti-hepatitis B Virus Activity : Derivatives of ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and evaluated for their effectiveness against the hepatitis B virus, showing promising results (Chen et al., 2011).
Catalytic Activity Evaluation
- Oxidation of Catechol : Imidazolo[1,2-a]pyridine derivatives, including ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate, have been synthesized and evaluated for their catalytic activities, particularly in the oxidation of catechol (Saddik et al., 2012).
properties
IUPAC Name |
ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBKEAZDGGSYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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